Crotamiton (Standard)

Scabies Dermatology Antiparasitic

Crotamiton (CAS 124236-29-9), chemically N-ethyl-o-crotonotoluidide, is an ectoparasiticide and antipruritic agent used primarily as a topical 10% cream or lotion for the treatment of scabies (Sarcoptes scabiei infestation) and for symptomatic relief of pruritus. It is a mixture of cis and trans isomers, with pharmacopeial specifications requiring a purity of 97.0–103.0%.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 124236-29-9
Cat. No. B1146898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotamiton (Standard)
CAS124236-29-9
Synonymstrans-Crotalgin;  trans-Crotamitex;  N-Ethyl-o-crotonotoluidide;  trans-Crotamitone;  Crotonyl N-ethyl-o-toluidine;  trans-N-Crotonyl-N-ethyl-o-toluidine;  (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide; 
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C)C(=O)C=CC
InChIInChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+
InChIKeyDNTGGZPQPQTDQF-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.7 [ug/mL] (The mean of the results at pH 7.4)

Crotamiton (Standard) for Scabies and Pruritus: Baseline Characteristics and Clinical Context


Crotamiton (CAS 124236-29-9), chemically N-ethyl-o-crotonotoluidide, is an ectoparasiticide and antipruritic agent used primarily as a topical 10% cream or lotion for the treatment of scabies (Sarcoptes scabiei infestation) and for symptomatic relief of pruritus. It is a mixture of cis and trans isomers, with pharmacopeial specifications requiring a purity of 97.0–103.0% [1]. Unlike many other scabicides, crotamiton exhibits intrinsic antibacterial properties in addition to its antiparasitic and anti-itch activities, a profile which has made it a sustained option in pediatric dermatology for decades [2].

Why Crotamiton Cannot Be Arbitrarily Substituted with Other Scabicides or Antipruritics


Crotamiton occupies a unique, albeit niche, position in the therapeutic armamentarium for scabies and pruritus, rendering simple substitution with other in-class agents problematic. While systematic reviews and network meta-analyses confirm that permethrin is the reference scabicide with superior cure rates [1], crotamiton offers a distinct combination of simultaneous scabicidal, antibacterial, and anti-pruritic activities not found in permethrin, benzyl benzoate, or oral ivermectin [2]. This triad is particularly relevant for pediatric patients or individuals with secondary bacterial infections from scratching. Furthermore, its antipruritic mechanism, mediated through TRPV4 channel inhibition, is unique among scabicides, providing a scientifically distinct basis for itch relief beyond simple counter-irritation [3]. Direct substitution based solely on primary scabicidal efficacy therefore overlooks these clinically meaningful ancillary properties, which can drive procurement decisions in specific patient populations or research contexts.

Quantitative Evidence Guide for Crotamiton: Head-to-Head Comparative Data


Crotamiton 10% Cream vs. Permethrin 5% Cream: Direct Comparative Cure Rates in Scabies

A 2019 randomized controlled trial (RCT) with 160 scabies patients (mean age 45.5 years) directly compared the efficacy of 5% permethrin cream (two applications, one week apart) with 10% crotamiton cream (applied twice daily for five consecutive days). At the 4-week follow-up, treatment was effective in 81.3% of the permethrin group versus 53.8% in the crotamiton group, a statistically significant difference (p=0.001) [1].

Scabies Dermatology Antiparasitic

Crotamiton 10% Cream vs. Oral Ivermectin: Direct Comparative Cure Rates in Scabies

In a 2014 RCT involving 320 patients, a single dose of oral ivermectin (200 µg/kg) was compared to topical 10% crotamiton cream (applied twice daily for 5 consecutive days). At the 2-week follow-up, ivermectin achieved a 62.5% cure rate, which increased to 87.5% after repeat treatment at 4 weeks. Crotamiton showed cure rates of 46.8% at 2 weeks and 62.5% at 4 weeks [1].

Scabies Dermatology Antiparasitic

Crotamiton 10% Cream vs. Topical Ivermectin: Direct Comparative Cure Rates in Scabies

A 2014 RCT with 340 scabies patients compared two applications of topical 1% ivermectin (400 µg/kg, applied once and repeated the following week) against 10% crotamiton cream (applied twice daily for 5 days). At the 4-week follow-up, topical ivermectin achieved an 82.3% cure rate versus 64.7% for crotamiton [1].

Scabies Dermatology Antiparasitic

Crotamiton vs. In-Class Scabicides: Cure Rate Meta-Analysis

A 2019 systematic review and network meta-analysis of 52 RCTs (n=9,917 patients) evaluated the comparative efficacy of 13 antiscabietic agents. Permethrin, the reference treatment, demonstrated a significantly higher cure rate than crotamiton, with the odds of cure being lower for crotamiton (OR not explicitly stated, but ranked significantly below permethrin) [1].

Scabies Dermatology Meta-Analysis

Crotamiton TRPV4 Inhibition and Antipruritic Activity: Comparative Mechanism

Whole-cell patch-clamp recordings in HEK293 cells expressing TRPV4 revealed that crotamiton strongly inhibits TRPV4 channel activity, with a characteristic pore dilation phenomenon observed upon washout. In vivo, crotamiton significantly inhibited scratching behaviors induced by the TRPV4-selective agonist GSK1016790A in mice [1]. This mechanism is distinct from the primary antipruritic action of other topical agents like capsaicin (TRPV1 agonist) or corticosteroids (broad anti-inflammatory).

Pruritus Ion Channel TRPV4

Crotamiton vs. Other Antipruritics: Inhibition of Pruritogen-Induced Scratching

In a mouse model of pruritus, topical application of 10% crotamiton moderately inhibited scratching behaviors induced by histamine, serotonin, and a PAR-2 agonist. In contrast, 0.05% clobetasol propionate (a potent topical corticosteroid) remarkably inhibited scratching induced by all tested pruritogens, including substance P [1].

Pruritus Antipruritic Scratching Behavior

Optimal Research and Industrial Application Scenarios for Crotamiton Based on Comparative Evidence


Pediatric Scabies with Secondary Bacterial Infection

Crotamiton 10% cream or lotion is a suitable second-line scabicide for pediatric patients (e.g., ages 3 months to 2 years) where secondary bacterial pyoderma is present or a high risk due to scratching. While permethrin is the first-line scabicide with superior cure rates (81.3% vs. 53.8% for crotamiton at 4 weeks [1]), crotamiton offers the unique combination of scabicidal, antipruritic, and marked antibacterial properties [2], addressing both the primary infestation and the common complication of bacterial superinfection in this vulnerable population. This scenario leverages crotamiton's differentiated profile despite its lower scabicidal efficacy.

Research on TRPV4-Mediated Itch Pathways

Crotamiton serves as a critical pharmacological tool for investigating TRPV4-dependent itch mechanisms. Its demonstrated ability to strongly inhibit TRPV4 channel activity and suppress TRPV4 agonist-induced scratching in mice [1] makes it a valuable comparator in studies screening for novel TRPV4 antagonists or exploring the role of TRPV4 in various pruritic conditions. Researchers can utilize crotamiton as a positive control or benchmark compound in in vitro patch-clamp assays and in vivo itch models.

Second-Line or Adjunctive Scabies Therapy in Adult Populations

In adult patients with confirmed scabies where first-line permethrin (cure rate 81.3% [1]) is unavailable, contraindicated, or has failed, topical crotamiton 10% cream (cure rate 53.8-62.5% [1][2]) represents an evidence-based alternative. Its use as an adjunctive agent may also be considered to leverage its antipruritic properties for symptom relief while primary scabicidal therapy takes effect, although this specific combination strategy lacks robust trial data. Procurement for this scenario is driven by clinical necessity when optimal agents are not accessible.

Non-Scabietic Pruritus Models in Preclinical Research

Crotamiton demonstrates a general anti-pruritic effect against non-scabietic pruritogens such as histamine and chloroquine in murine models [1]. This property makes it a relevant comparator for evaluating novel antipruritic compounds targeting histamine-dependent and histamine-independent pathways. Its moderate efficacy in suppressing scratching behaviors [2] provides a useful baseline against which to measure the performance of new molecular entities in preclinical itch studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crotamiton (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.